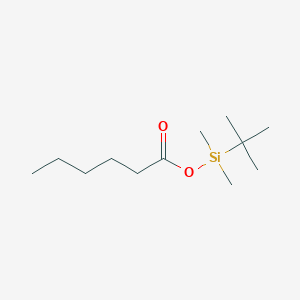

Hexanoic acid, DMTBS

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

104255-71-2 |

|---|---|

Molekularformel |

C12H26O2Si |

Molekulargewicht |

230.42 g/mol |

IUPAC-Name |

[tert-butyl(dimethyl)silyl] hexanoate |

InChI |

InChI=1S/C12H26O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |

InChI-Schlüssel |

SSUYOKULCCIOEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)O[Si](C)(C)C(C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Chemistry of Hexanoic Acid, Dmtbs

Chemical Synthesis of the Tert-Butyldimethylsilyl (TBDMS) Ester

The most common and effective method for synthesizing TBDMS esters from carboxylic acids involves the reaction of the acid with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically facilitated by a base in an aprotic polar solvent.

Reaction Mechanisms and Pathways for Esterification

The esterification of hexanoic acid with TBDMS-Cl is not a direct reaction but one that is mediated by a catalyst, most commonly a nitrogenous base like imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as N,N-dimethylformamide (DMF). organic-chemistry.orglookchem.com

The reaction proceeds through the following key steps:

Activation of the Silylating Agent : The reaction is initiated by the nucleophilic attack of imidazole on the silicon atom of TBDMS-Cl. This displaces the chloride ion and forms a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. organic-chemistry.orgresearchgate.net This intermediate is significantly more reactive than TBDMS-Cl itself, which reacts sluggishly with alcohols and carboxylic acids on its own. organic-chemistry.org

Proton Abstraction : Concurrently, the base (imidazole or another added base like triethylamine) abstracts the acidic proton from the carboxylic acid group of hexanoic acid, generating a hexanoate (B1226103) anion. This increases the nucleophilicity of the carboxyl group.

Nucleophilic Attack : The hexanoate anion then acts as a nucleophile, attacking the electrophilic silicon atom of the activated N-(tert-butyldimethylsilyl)imidazole intermediate.

Formation of the Silyl (B83357) Ester : This attack leads to the formation of the desired hexanoic acid, TBDMS ester, and the regeneration of the imidazole catalyst.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the TBDMS esterification of hexanoic acid are highly dependent on the reaction conditions and the relative amounts of the reagents used. Research has established optimized protocols to ensure high conversion rates.

Reagents and Stoichiometry : A common and effective set of conditions involves using a slight excess of the silylating agent and the base relative to the carboxylic acid. For instance, employing 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole relative to the hexanoic acid ensures that the acid is fully converted and that a sufficient amount of the reactive silylating intermediate is present throughout the reaction. organic-chemistry.org

Solvent : N,N-dimethylformamide (DMF) is a preferred solvent due to its ability to dissolve the reactants and its role in catalyzing the reaction. organic-chemistry.orglookchem.com Other aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) can also be used. nih.govgoogle.com

Temperature and Reaction Time : The reaction is typically carried out at room temperature (around 20-25°C). lookchem.comtaylorandfrancis.com Under these mild conditions, the reaction often proceeds to completion within a relatively short timeframe, for example, 30 minutes. lookchem.com Monitoring the reaction's progress can be done using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). google.com

The table below summarizes a typical set of optimized conditions for the synthesis.

| Parameter | Optimized Condition | Rationale |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Forms stable and robust silyl esters. |

| Catalyst/Base | Imidazole | Activates TBDMS-Cl and acts as a proton scavenger. |

| Solvent | N,N-dimethylformamide (DMF) | Excellent solvent for reactants; catalyzes the reaction. |

| Stoichiometry | ~1.2 eq. TBDMS-Cl, ~2.5 eq. Imidazole | Drives the reaction to completion. |

| Temperature | 20-25 °C | Allows for a mild and efficient reaction. |

| Reaction Time | 0.5 - 2 hours | Sufficient for high yields without side-product formation. |

| A summary of generally accepted optimized conditions for the TBDMS esterification of carboxylic acids based on established chemical principles. |

Comparative Analysis of Silylation Reagents for Hexanoic Acid Derivatization

While TBDMS is a highly effective and popular choice for the derivatization of carboxylic acids, other silylating reagents are available, each with distinct properties. The choice of reagent often depends on the specific requirements of the synthesis or analysis, such as the desired stability of the derivative and the conditions for its subsequent cleavage. lmaleidykla.lt

| Silylating Reagent | Common Abbreviation | Key Characteristics & Comparison |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and volatile. The by-products are also very volatile, which is advantageous in GC analysis as it minimizes interference. tcichemicals.com It is generally more reactive than BSA (N,O-Bis(trimethylsilyl)acetamide). tcichemicals.com TMS derivatives are significantly less stable to hydrolysis than TBDMS derivatives. |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Specifically designed to form TBDMS derivatives. It is a powerful silylating agent, but like BSTFA, it is moisture-sensitive. TBDMS derivatives offer greater stability under aqueous and mildly acidic conditions compared to TMS derivatives. numberanalytics.comkoreascience.kr |

| tert-Butyldimethylsilyl chloride | TBDMS-Cl | Used with a catalyst (e.g., imidazole). organic-chemistry.org The resulting TBDMS esters exhibit excellent stability, making them suitable for multi-step synthesis where the protecting group must withstand various reaction conditions. numberanalytics.com They are about 10,000 times more stable than TMS ethers. organic-chemistry.org |

| Triethylsilyl chloride | TES-Cl | Forms triethylsilyl (TES) esters. The TES group is sterically similar to TBDMS but can be cleaved under slightly different conditions, offering orthogonal protection strategies in complex syntheses. numberanalytics.com |

| Triphenylsilyl chloride | TPS-Cl | Provides very bulky and stable silyl esters. The steric hindrance can offer high selectivity for less-hindered carboxyl groups. Cleavage often requires stronger conditions compared to TBDMS or TES esters. |

| A comparative overview of common silylating reagents for carboxylic acid derivatization. |

In comparison to acylation reagents, which also create less polar and more volatile derivatives, silylation is often preferred for its milder application conditions and the relative ease of removing the silyl group. registech.com However, acylation can be advantageous for targeting highly polar compounds and for introducing electron-capturing groups that enhance detection in certain analytical methods. registech.com

Isolation and Purification Protocols for Hexanoic Acid, DMTBS

Following the synthesis, the hexanoic acid, TBDMS ester must be isolated from the reaction mixture, which contains unreacted reagents, the catalyst, and salt by-products (e.g., imidazolium (B1220033) chloride).

A standard workup and purification procedure involves several steps:

Quenching and Extraction : The reaction mixture is typically diluted with water and extracted with a non-polar organic solvent such as hexane (B92381), ethyl acetate, or dichloromethane. mdpi.commdpi.com The TBDMS ester, being non-polar, will preferentially move into the organic layer, while the polar salts and excess DMF will remain in the aqueous layer. Multiple extractions ensure a high recovery of the product.

Washing : The combined organic layers are then washed sequentially with a dilute acid solution (e.g., dilute HCl) to remove any remaining basic catalyst like imidazole, followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase. mdpi.com

Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water. mdpi.commdpi.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Purification : For applications requiring high purity, the crude ester is often purified using silica (B1680970) gel column chromatography. mdpi.comrsc.org A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is used. mdpi.com The less polar TBDMS ester will elute from the column faster than any more polar impurities. The purity of the collected fractions can be assessed by TLC. Distillation can also be an effective purification method for volatile silyl esters. rsc.org

This multi-step process ensures the removal of impurities and yields the pure hexanoic acid, TBDMS ester, ready for its intended use in further reactions or analytical applications.

Advanced Analytical and Spectroscopic Characterization of Hexanoic Acid, Dmtbs

Gas Chromatography (GC) Methodologies

Gas chromatography stands as a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule like Hexanoic acid, DMTBS, GC methods offer high resolution, speed, and sensitivity, especially when coupled with powerful detectors like the Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Often, derivatization is employed to increase the volatility and thermal stability of analytes like hexanoic acid, a common procedure involving silylating agents. coresta.org This converts the polar carboxylic acid into a less polar, more volatile ester suitable for GC analysis. gcms.cz

Development and Validation of GC-FID Methods for Quantification

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds. rbmb.net The development of a GC-FID method for Hexanoic acid, DMTBS, involves optimizing parameters such as the column type, temperature program, carrier gas flow rate, and injection volume to achieve optimal separation and peak shape. mdpi.com

Method validation is a critical step to ensure the reliability and accuracy of the results. This process involves assessing several key performance characteristics according to international guidelines. mdpi.com Linearity is established by analyzing a series of standards across a range of concentrations and demonstrating a proportional relationship between concentration and detector response, typically with a high coefficient of determination (r² > 0.999). mdpi.comnih.gov The limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, are also determined. mdpi.comnih.gov Other essential validation parameters include accuracy (closeness to the true value), precision (repeatability of results), and recovery (efficiency of sample extraction). nih.govscielo.br

Table 1: Representative GC-FID Method Validation Parameters

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (r²) | > 0.999 | Measures how well the calibration curve fits the data points. nih.gov |

| Limit of Detection (LOD) | 0.02 - 0.5 µg/mL | The lowest analyte concentration the method can detect. mdpi.comnih.gov |

| Limit of Quantification (LOQ) | 0.08 - 1.7 µg/mL | The lowest analyte concentration the method can quantify with accuracy. mdpi.comnih.gov |

| Accuracy (Recovery) | 80 - 115% | The percentage of the known amount of analyte recovered. coresta.orgnih.gov |

| Precision (RSD) | < 5-10% | The relative standard deviation of replicate measurements. mdpi.com |

GC-Mass Spectrometry (GC-MS) for Simultaneous Separation and Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. biomedpharmajournal.org As the derivatized Hexanoic acid, DMTBS, elutes from the GC column, it enters the MS detector, which bombards the molecule with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). chemsociety.org.ngijhsr.org

The GC-MS system is operated under specific conditions to ensure effective analysis. The carrier gas, typically helium, flows at a constant rate, and the oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. biomedpharmajournal.orgiomcworld.com

Table 2: Example GC-MS Operating Conditions

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | DB-5MS or similar (30 m x 0.25 mm, 0.25 µm) | A common, non-polar column suitable for a wide range of analytes. biomedpharmajournal.org |

| Carrier Gas | Helium | An inert gas that carries the sample through the column. biomedpharmajournal.org |

| Oven Program | 100°C to 280°C (example) | A temperature gradient to separate compounds with different volatilities. scielo.br |

| Injector Temperature | 250°C | Ensures the sample is vaporized upon injection. iomcworld.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard energy that produces reproducible fragmentation patterns for library matching. biomedpharmajournal.org |

| Mass Range | 50-450 m/z | The range of mass-to-charge ratios scanned by the detector. iomcworld.com |

Determination of Retention Indices (e.g., Kovats Indices)

The Kovats Retention Index (KI) is a standardized, and therefore more transferable, measure of a compound's retention time in gas chromatography. lotusinstruments.com It normalizes the retention time of a compound to the retention times of adjacent n-alkanes (hydrocarbons with the formula CnH2n+2). By definition, the Kovats index of an n-alkane is 100 times its carbon number. lotusinstruments.com This system helps in identifying compounds by comparing experimental KI values with those in databases, as it is less dependent on the specific chromatographic conditions than the raw retention time. nist.gov The index is calculated using a formula that involves the logarithm of the adjusted retention times of the analyte and the bracketing n-alkanes. For temperature-programmed runs, the calculation is simplified using the retention times directly. lotusinstruments.com The retention index for a given compound can vary depending on the type of GC column stationary phase used (e.g., non-polar vs. polar). pherobase.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for molecular analysis, providing data on the mass-to-charge ratio of ions. This information is crucial for determining molecular weight, elucidating chemical structures, and confirming elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M•+). wikipedia.orgcreative-proteomics.com This molecular ion is often unstable and undergoes extensive fragmentation, breaking apart in predictable ways. uni-saarland.delibretexts.org The resulting pattern of fragment ions is characteristic of the molecule's structure and is invaluable for its identification. uni-saarland.de

For a silyl (B83357) derivative like Hexanoic acid, tert-butyldimethylsilyl ester (a compound also known as Hexanoic acid, DMTBS or TBDMS), the fragmentation pattern reveals key structural features. nist.gov One would expect to see fragments corresponding to the loss of the tert-butyl group, the entire silyl group, and various cleavages along the hexanoyl carbon chain. libretexts.orgnist.gov The most stable and therefore most abundant ion in the spectrum is known as the base peak.

Table 3: Predicted EI-MS Fragmentation for Hexanoic Acid, tert-butyldimethylsilyl ester (C₁₂H₂₆O₂Si)

| m/z (mass/charge) | Proposed Fragment Ion | Description |

|---|---|---|

| 230 | [C₁₂H₂₆O₂Si]•+ | Molecular Ion (M•+) |

| 173 | [M - C₄H₉]⁺ | Loss of a tert-butyl group, a characteristic fragmentation for TBDMS ethers/esters. |

| 117 | [C₅H₁₁CO₂H₂]⁺ | Protonated hexanoic acid, resulting from McLafferty rearrangement. |

| 99 | [C₅H₁₁CO]⁺ | Hexanoyl cation, loss of the silyloxy group. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl (B98337) cation, often a prominent peak in the spectra of silylated compounds. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very common and stable carbocation. |

Data synthesized from fragmentation principles and analysis of related compounds. libretexts.orgnist.govmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

While standard mass spectrometry measures mass-to-charge ratios as integers (nominal mass), High-Resolution Mass Spectrometry (HRMS) can measure these values to several decimal places. measurlabs.comalgimed.com This high accuracy allows for the determination of a molecule's exact mass. algimed.com The exact mass is the calculated mass based on the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O, ²⁸Si). algimed.com

By comparing the experimentally measured exact mass with the theoretical exact mass, the elemental formula of an unknown compound can be confirmed with a high degree of confidence. measurlabs.com The difference between the measured and theoretical mass, known as mass accuracy, is typically expressed in parts per million (ppm). HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can achieve mass accuracies of less than 5 ppm, providing powerful evidence for structural elucidation. algimed.comutmb.edu

Table 4: High-Resolution Mass Data for Hexanoic Acid, tert-butyldimethylsilyl ester (C₁₂H₂₆O₂Si)

| Parameter | Value | Description |

|---|---|---|

| Elemental Formula | C₁₂H₂₆O₂Si | The specific combination of atoms in the molecule. nist.gov |

| Theoretical Exact Mass | 230.1702 | The calculated monoisotopic mass of the molecule. nist.gov |

| Hypothetical Measured Mass | 230.1705 | An example of a mass that could be measured by an HRMS instrument. utmb.edu |

| Mass Accuracy | 1.3 ppm | The deviation of the measured mass from the theoretical mass, expressed in parts per million. algimed.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For the DMTBS-protected hexanoate (B1226103), ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of its structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In a typical deuterated solvent like CDCl₃, the spectrum of a DMTBS-protected hexanoate ester is a composite of signals from the silyl protecting group and the hexanoate chain. mdpi.com

The DMTBS group has several characteristic signals:

A sharp singlet corresponding to the two equivalent methyl groups attached directly to the silicon atom (Si-(CH₃)₂), typically found far upfield around 0.1-0.2 ppm.

Signals for the thexyl group (1,1,2-trimethylpropyl), which include:

A singlet for the two equivalent methyl groups at the C1 position (-C(CH₃)₂-), usually appearing around 0.8-0.9 ppm.

A doublet for the two methyl groups at the C2 position (-CH(CH₃)₂), also in the 0.8-0.9 ppm region.

A multiplet for the single proton at the C2 position (-CH(CH₃)₂), which is coupled to the adjacent methyl protons.

The hexanoate ester moiety also presents a distinct set of signals:

A triplet for the terminal methyl group (CH₃-) of the hexyl chain, typically found around 0.9 ppm. nih.gov

A triplet corresponding to the α-methylene protons (-CH₂-COO-), which are deshielded by the adjacent carbonyl group and appear further downfield, usually around 2.3 ppm. nih.govnih.gov

A series of overlapping multiplets for the remaining four methylene (B1212753) groups (- (CH₂)₄-) of the hexanoate chain, generally located between 1.2 and 1.7 ppm. nih.gov

The protons on the carbon bearing the silyloxy group (-CH-O-Si) are significantly deshielded and would appear in the 3.4 to 4.5 ppm range. pressbooks.pub Conformational analysis, often aided by Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximity of protons, helping to define the molecule's three-dimensional shape, particularly the orientation of the bulky DMTBS group relative to the hexanoate chain.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si-(CH ₃)₂ | 0.1 - 0.2 | Singlet (s) |

| Thexyl -C(CH ₃)₂ | 0.8 - 0.9 | Singlet (s) |

| Thexyl -CH(CH ₃)₂ | 0.8 - 0.9 | Doublet (d) |

| Hexanoate -CH ₃ | ~0.9 | Triplet (t) |

| Hexanoate -(CH ₂)₄- | 1.2 - 1.7 | Multiplet (m) |

| Hexanoate -CH ₂-COO- | ~2.3 | Triplet (t) |

| -CH -O-Si | 3.4 - 4.5 | Multiplet (m) |

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, providing a direct count of non-equivalent carbons. bhu.ac.in The chemical shifts are indicative of the carbon's electronic environment. libretexts.org

For the DMTBS-protected hexanoate, the key resonances include:

The carbonyl carbon (C=O) of the ester group, which is highly deshielded and appears significantly downfield, typically in the range of 170-175 ppm. nih.govlibretexts.org

Carbons of the DMTBS group , with the silicon-bound methyl carbons appearing upfield.

The carbon atom bonded to the silyloxy group (-C -O-Si) is deshielded and typically resonates between 50 and 80 ppm. pressbooks.publibretexts.org

The carbons of the hexanoate alkyl chain appear in the aliphatic region (10-40 ppm). For instance, in hexyl hexanoate, the alkyl chain carbons appear between 13 and 35 ppm. nih.govbhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Alkyl Chain (Hexanoate) | 10 - 40 |

| DMTBS Group (Alkyl Carbons) | 15 - 40 |

| -C -O-Si | 50 - 80 |

| Aromatic/Alkene Carbons (if present) | 110 - 150 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity. ntnu.no

Total Correlation Spectroscopy (TOCSY): This experiment reveals entire spin systems of coupled protons. For the hexanoate moiety, a TOCSY experiment would show correlations between all the protons along the six-carbon chain, from the terminal methyl group to the α-methylene protons. acs.org This is invaluable for differentiating the hexanoate chain protons from the isolated spin systems of the DMTBS group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. researchgate.net Key HMBC correlations would include:

A correlation between the protons on the carbon bearing the silyloxy group and the carbonyl carbon of the hexanoate, confirming the ester linkage.

Correlations between the Si-methyl protons and the carbons of the thexyl group, confirming the structure of the silyl protecting group. acs.org

Correlations between the α-methylene protons of the hexanoate and the ester carbonyl carbon.

These 2D techniques, used in combination, allow for a definitive and complete structural assignment of Hexanoic acid, DMTBS. researchgate.net

Other Chromatographic and Spectroscopic Techniques in Research

Beyond NMR, other methods are routinely used to monitor the synthesis and verify the purity and functional group composition of the target compound.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and assess the purity of the product. du.ac.insigmaaldrich.com In the synthesis of a DMTBS-protected hexanoate, TLC would be used to track the consumption of the starting alcohol and the formation of the silyl ether product.

The stationary phase is typically polar silica (B1680970) gel. du.ac.insolubilityofthings.com A mobile phase, usually a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is chosen to achieve good separation. ukessays.com The less polar silyl ether product will travel further up the TLC plate (higher Retention Factor, Rf) than the more polar starting alcohol. By spotting the reaction mixture alongside the starting materials on the same plate, the progress of the reaction can be visualized, often using a UV lamp or a chemical stain like potassium permanganate (B83412) or vanillin. solubilityofthings.com The presence of a single spot for the purified product suggests a high degree of purity. sepscience.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.govcabidigitallibrary.org

FTIR Spectroscopy: The FTIR spectrum of the DMTBS-protected hexanoate would be dominated by three strong absorptions, a pattern characteristic of esters. spectroscopyonline.com

A very strong, sharp peak for the ester carbonyl (C=O) stretch , typically appearing around 1735-1750 cm⁻¹. rockymountainlabs.com

Two strong peaks for the C-O stretching vibrations of the ester and the silyl ether, found in the 1000-1300 cm⁻¹ region. spectroscopyonline.comrockymountainlabs.com

Strong C-H stretching bands from the numerous alkyl groups will be observed around 2850-2960 cm⁻¹. nih.gov

The Si-O stretch of the silyl ether also gives a characteristic absorption.

Table 3: Key Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Very Strong |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 | Strong |

Application of Hexanoic Acid, Dmtbs in Metabolomics and Biochemical Pathway Elucidation

Global Metabolomic Profiling Utilizing DMTBS Derivatization

Global metabolomic profiling aims to comprehensively identify and quantify all small molecules within a biological system. The chemical diversity of these metabolites presents a significant analytical challenge. Derivatization with reagents that form DMTBS esters, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a versatile strategy that targets a wide array of functional groups including carboxylic acids, hydroxyls, amines, and thiols. This broad reactivity allows for the simultaneous analysis of diverse metabolite classes in a single chromatographic run.

The use of DMTBS derivatization in untargeted GC-MS studies allows for the detection of hexanoic acid alongside a multitude of other metabolites. In a study investigating the serum metabolome of patients with coronary artery disease, GC-MS analysis identified 17 distinct metabolites, including various fatty acids, amino acids, and sugars. While this particular study did not specify DMTBS derivatization, it highlights the capability of GC-MS-based metabolomics to profile a range of compounds similar to those effectively analyzed using DMTBS derivatization. The stable nature of DMTBS derivatives ensures reproducible fragmentation patterns upon electron ionization in the mass spectrometer, aiding in the confident identification of compounds like hexanoic acid through spectral library matching.

Table 1: Representative Metabolite Classes Derivatized by MTBSTFA for Global Metabolomic Profiling

| Metabolite Class | Example Compound | Functional Group(s) Derivatized |

| Short-Chain Fatty Acids | Hexanoic Acid | Carboxyl (-COOH) |

| Amino Acids | Alanine | Carboxyl (-COOH), Amino (-NH2) |

| Organic Acids | Lactic Acid | Carboxyl (-COOH), Hydroxyl (-OH) |

| Sugars | D-Glucose | Hydroxyl (-OH) |

| Sterols | Cholesterol | Hydroxyl (-OH) |

This table illustrates the broad applicability of DMTBS derivatization in global metabolomics, enabling the analysis of diverse chemical classes in a single analytical run.

Investigation of Microbial Biosynthesis and Chain Elongation Pathways of Hexanoic Acid

Microbial fermentation is a key source of hexanoic acid, which is produced through various metabolic pathways, including the reverse β-oxidation pathway, also known as chain elongation. Understanding these pathways is crucial for applications in biotechnology, such as the production of biofuels and biochemicals. The analysis of short-chain fatty acids (SCFAs) in microbial cultures can be challenging due to their volatility and the complexity of the fermentation broth.

DMTBS derivatization offers a robust solution for these analytical hurdles. The resulting DMTBS ester of hexanoic acid is significantly more stable and less volatile than its free acid form, allowing for more consistent and reproducible quantification. This stability is particularly advantageous when analyzing samples from aqueous microbial cultures. While trimethylsilyl (B98337) (TMS) derivatization is also common, DMTBS derivatives have been reported to yield more consistent results in the analysis of SCFAs from microbial sources.

Metagenomic and metatranscriptomic analyses of chain elongation microbiomes have identified the key enzymatic players and pathways, such as the fatty acid biosynthesis (FAB) pathway, as being highly active. nih.gov To complement this genetic information with metabolic data, DMTBS derivatization followed by GC-MS analysis can be employed to accurately measure the concentrations of hexanoic acid and its precursors, such as butyrate (B1204436) and acetate. This allows researchers to correlate gene expression with the actual metabolic output of the microbial community, providing a more complete picture of the chain elongation process.

Table 2: Key Metabolites in the Microbial Chain Elongation Pathway to Hexanoic Acid

| Metabolite | Role in Pathway | Analytical Consideration |

| Acetate (C2) | Precursor | Derivatization required for GC-MS |

| Butyrate (C4) | Precursor | Derivatization required for GC-MS |

| Hexanoic Acid (C6) | Product | DMTBS derivatization enhances stability and reproducibility |

| Ethanol | Electron Donor | Volatile, can be analyzed directly or derivatized |

This table outlines the key short-chain fatty acids involved in the microbial production of hexanoic acid, for which DMTBS derivatization is a valuable analytical tool.

Tracing Metabolic Fates of Hexanoic Acid in Model Biological Systems through Derivatized Analysis

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. By introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system, researchers can track its conversion into downstream metabolites. The analysis of these labeled metabolites provides direct evidence of pathway activity and connectivity.

The combination of stable isotope labeling with DMTBS derivatization and GC-MS analysis is a highly effective approach for tracing the metabolic fate of hexanoic acid. A comprehensive study on Chinese Hamster Ovary (CHO) cell cultures utilized ¹³C-labeled glucose and amino acids to identify the sources of secreted metabolic by-products. ambic.org The spent media was analyzed by GC-MS after MOX-TBDMS derivatization, which allowed for the identification of 45 by-products, including various short-chain fatty acids. ambic.orgnih.gov

For example, if CHO cells were incubated with [U-¹³C]-hexanoic acid, the ¹³C label could be traced into various cellular components. By analyzing the mass spectra of DMTBS-derivatized metabolites, the incorporation of ¹³C can be determined by the shift in the mass-to-charge ratio (m/z) of the characteristic fragment ions. This allows for the elucidation of how hexanoic acid is utilized by the cells, for instance, whether it is elongated into longer-chain fatty acids, broken down through β-oxidation to fuel the TCA cycle, or incorporated into complex lipids. The stability of the DMTBS derivatives is critical for accurate isotopic analysis, as it minimizes fragmentation complexities and ensures that the isotopic enrichment information is preserved.

Table 3: Example of Isotope Tracing of [U-¹³C]-Hexanoic Acid in a Hypothetical Cell Culture Experiment

| Analyte (DMTBS derivative) | Expected m/z (Unlabeled) | Expected m/z (Fully ¹³C Labeled) | Metabolic Inference |

| Hexanoic Acid | 230 | 236 | Uptake of labeled precursor |

| Octanoic Acid | 258 | 264 | Chain elongation |

| Citrate | 591 | 597 | β-oxidation and entry into TCA cycle |

| Palmitic Acid | 398 | 414 | Incorporation into long-chain fatty acids |

This table provides a hypothetical example of how stable isotope tracing combined with DMTBS derivatization can be used to follow the metabolic fate of hexanoic acid. The m/z values are illustrative and may vary based on the specific fragment ion monitored.

Quantitative Analysis of Hexanoic Acid in Complex Biological Matrices (e.g., fermented products, plant extracts)

Accurate quantification of hexanoic acid in complex matrices such as fermented foods and plant extracts is essential for quality control, flavor profiling, and understanding biological processes. These matrices often contain a wide variety of interfering compounds that can complicate analysis. DMTBS derivatization followed by GC-MS provides a highly selective and sensitive method for the quantitative analysis of hexanoic acid in such samples.

For instance, the characteristic flavor of many cheeses is partly due to the presence of free fatty acids, including hexanoic acid. A study on the quantification of major volatile free fatty acids in ewe cheese used headspace solid-phase microextraction (SPME) coupled with GC/MS. While this study did not use derivatization, it highlights the importance of quantifying hexanoic acid in fermented products. For more complex matrices or when higher sensitivity is required, DMTBS derivatization would be a superior method. The method of standard additions can be employed to overcome matrix effects, ensuring accurate quantification. Calibration curves for hexanoic acid spiked into cheese have shown excellent linearity, with high correlation coefficients (r > 0.999), demonstrating the feasibility of precise quantification. researchgate.net

In a study focused on developing a robust method for SCFA quantification in human serum and feces, DMTBS derivatization with MTBSTFA was employed. nih.gov The method demonstrated excellent sensitivity and linearity for a range of SCFAs, including hexanoic acid. nih.govnih.gov This validated method can be readily adapted for the analysis of fermented products and plant extracts, providing a reliable tool for quality assessment and research.

Table 4: Quantitative Data for Key Free Fatty Acids in Ewe Cheese During Ripening (mg/100 g)

| Fatty Acid | Day 1 | Day 60 |

| Butanoic Acid | 0.35 | 9.33 |

| Hexanoic Acid | 0.36 | 4.34 |

| Octanoic Acid | 0.34 | 2.00 |

| Decanoic Acid | 1.29 | 3.85 |

Data adapted from a study on ewe cheese, illustrating the significant changes in hexanoic acid concentration during fermentation, which can be accurately quantified using methods like GC-MS. researchgate.net While the original study used SPME-GC/MS, DMTBS derivatization is an alternative and often more robust method for such quantitative analyses.

Theoretical and Computational Studies of Hexanoic Acid and Its Silyl Esters

Molecular Dynamics Simulations of Interfacial Behavior of Hexanoic Acid and Related Derivatives

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at interfaces, such as the boundary between a liquid and vapor or two immiscible liquids. These simulations provide a dynamic picture of molecular orientation, aggregation, and the resulting macroscopic properties like surface tension.

While specific MD studies on tert-butyldimethylsilyl hexanoate (B1226103) are scarce, research on analogous fatty acid esters provides significant insight. For instance, MD simulations have been successfully used to determine the phase equilibria and interfacial properties of homologous series of methyl esters, including methyl hexanoate. rsc.org These studies model the esters using united-atom force fields, which accurately predict experimental data for vapor-liquid phase envelopes. rsc.org Key properties such as density profiles, vapor pressures, and surface tension are calculated as a function of temperature. rsc.org The simulations show how the length of the fatty acid chain influences these interfacial properties, a key factor in the behavior of hexanoic acid derivatives. rsc.org

Coarse-grained molecular dynamics (CGMD) has also been employed to study the assembly of long-chain carboxylic acids, like decanoic acid, with hydrocarbon oil at a coal-water interface. mdpi.com These simulations reveal the nature of intermolecular interactions, showing that the position of the functional group (like the carboxyl group) can control the assembly process and interaction energies with other molecules at the interface. mdpi.com In the case of silyl (B83357) esters, the bulky and hydrophobic tert-butyldimethylsilyl group would be expected to significantly influence the molecule's orientation and interaction at an interface, likely orienting itself away from a polar aqueous phase.

Furthermore, MD simulations have been instrumental in understanding the impact of ester-based additives on the solvation structure in complex systems like electrolytes for lithium-ion batteries. acs.org These studies demonstrate that even as a minority species, an ester can significantly alter the solvation shell around an ion, which is a testament to the detailed molecular interactions that MD simulations can uncover. acs.org Such approaches could be used to understand how Hexanoic acid, DMTBS interacts with ions or other species in a solution's bulk or at its interface.

Table 1: Calculated Interfacial and Thermodynamic Properties of Methyl Hexanoate at 333.15 K from Molecular Dynamics Simulations

This table presents data for methyl hexanoate, a close analog to silyl hexanoates, illustrating typical outputs from MD simulations. The data is derived from studies on fatty acid methyl esters. rsc.org

| Property | Value |

|---|---|

| Liquid Density (g/cm³) | 0.816 |

| Vapor Density (g/cm³) | 0.0023 |

| Vapor Pressure (kPa) | 6.1 |

| Surface Tension (mN/m) | 18.4 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the precise three-dimensional structure, electronic properties, and energetics of molecules. These methods solve approximations of the Schrödinger equation to provide information on bond lengths, bond angles, and the distribution of electrons within a molecule.

For silylated compounds, DFT calculations provide crucial insights. For example, in a study of a cyclopentene (B43876) derivative featuring a tert-butyldimethylsilyl (TBDMS) ether, DFT calculations revealed that the silyl group's electron-donating effects stabilize the molecule. vulcanchem.com Similar effects would be expected for tert-butyldimethylsilyl hexanoate, where the silyl group attached to the carboxylate oxygen would influence the electronic structure of the ester functional group.

Although a specific DFT optimization for Hexanoic acid, DMTBS is not available, experimental data from X-ray crystallography of related molecules containing TBDMS groups provide accurate geometric parameters. These experimental values serve as excellent benchmarks for what would be expected from high-level DFT calculations. nih.gov

Table 2: Typical Bond Lengths and Angles for a Tert-Butyldimethylsilyl (TBDMS) Group Attached to an Oxygen Atom

The data presented here are derived from crystallographic studies of molecules containing the TBDMS-ether moiety and are representative of the structural parameters that would be determined by DFT. nih.gov

| Bond/Angle | Typical Value |

|---|---|

| Si-O Bond Length (Å) | ~1.65 |

| Si-C (methyl) Bond Length (Å) | ~1.85 |

| Si-C (tert-butyl) Bond Length (Å) | ~1.88 |

| O-Si-C Angle (°) | ~109-112 |

| C-Si-C Angle (°) | ~107-111 |

Beyond geometry, DFT calculations are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding a molecule's reactivity, such as its ability to act as an electron donor or acceptor. mdpi.com For Hexanoic acid, DMTBS, the HOMO would likely be localized around the ester oxygen atoms, while the LUMO would be associated with the carbonyl group (C=O), indicating its susceptibility to nucleophilic attack. Calculations also yield the electrostatic potential map, which visualizes the charge distribution and predicts sites for electrophilic or nucleophilic interaction. mdpi.com

Computational Modeling of Derivatization Reaction Pathways and Selectivity

The formation of tert-butyldimethylsilyl hexanoate is a derivatization reaction, specifically a silylation. Computational modeling is invaluable for studying the mechanisms of such reactions, including identifying intermediates, transition states, and the factors that control reaction selectivity.

DFT calculations have been extensively applied to understand the mechanism of esterification. Studies on acid-catalyzed esterification reveal a two-step process where the carboxylic acid is first protonated, leading to a highly reactive acylium ion intermediate. rsc.org This is the rate-controlling step, and the subsequent reaction with an alcohol to form the ester is typically very fast. rsc.org

In the context of silylation, computational studies can model the reaction between a carboxylic acid (hexanoic acid) and a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl). These models can elucidate the role of catalysts, such as imidazole (B134444), which are often used in these reactions. researchgate.net Computational analysis of a model silylation of methanol (B129727) with TBDMSCl showed how the catalyst facilitates the reaction by activating the silylating agent. nih.gov

A key aspect of derivatization is selectivity. For molecules containing multiple functional groups, it is often necessary to silylate one group while leaving others untouched. Research has shown that the silylation of carboxylic acids with TBDMSCl can be achieved with absolute chemoselectivity in the presence of secondary or tertiary hydroxyl groups. researchgate.net Computational models can explain this selectivity by comparing the activation energy barriers for the reaction at the different functional groups. The lower energy pathway, corresponding to the faster reaction, would be the silylation of the more acidic carboxylic acid proton compared to the less acidic alcohol proton.

DFT has also been used to rationalize reaction pathways in more complex systems, such as the synthesis of esters from carboxylic acids and diazoalkanes that are generated in situ from N-tert-butyldimethylsilylhydrazones. researchgate.net These studies can rationalize unexpected outcomes and guide the development of new synthetic methods. researchgate.net

Table 3: Methods for the Silylation of Carboxylic Acids

This table summarizes different experimental conditions for the synthesis of silyl esters, providing context for the reaction pathways that can be modeled computationally.

| Silylating Agent | Catalyst/Base | Conditions | Key Features | Reference |

|---|---|---|---|---|

| TBDMSCl | Imidazole | Solvent-free | High chemoselectivity for carboxylic acids over alcohols. | researchgate.net |

| Hexamethyldisilazane | Acid catalyst (e.g., H₂SO₄) | Toluene, reflux | Used for synthesis of trimethylsilyl (B98337) esters. | |

| N-tert-butyldimethylsilylhydrazones (in situ diazoalkane generation) | (Difluoroiodo)benzene (oxidant) | In the presence of carboxylic acid | Mild and efficient esterification under neutral conditions. | researchgate.net |

Research Methodologies for Environmental Fate and Transformation of Hexanoic Acid

Analytical Methods for Monitoring Hexanoic Acid and Related Compounds in Environmental Samples

Accurate monitoring of hexanoic acid and its transformation products in environmental matrices such as water, soil, and sediment is fundamental to assessing its environmental fate. A variety of analytical methods are employed for this purpose, often involving sample extraction, cleanup, and instrumental analysis. env.go.jp

Commonly used analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of volatile and semi-volatile organic compounds. env.go.jp For hexanoic acid, which is a volatile fatty acid, GC-MS provides high sensitivity and selectivity. The process typically involves the extraction of the analyte from the sample matrix using a suitable solvent, followed by separation on a gas chromatograph and detection by a mass spectrometer. env.go.jp Analysis of kraft lignin (B12514952) degradation products, for instance, has utilized GC-MS to identify low-molecular-weight acid compounds, including hexanoic acid. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing non-volatile or thermally labile compounds in complex matrices. eurofins.com A study on the simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester (a derivative of hexanoic acid) and other compounds in soil and cotton samples utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). rsc.orgresearchgate.net This method offers rapid analysis, high sensitivity, and specificity, with low limits of detection (LOD) and quantification (LOQ). rsc.orgresearchgate.net Environmental samples are typically prepared using specific extraction procedures, such as solid-phase extraction (SPE), followed by analysis using LC-MS/MS in multiple reaction monitoring (MRM) mode for precise quantification. eurofins.com

Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and cost-effective method for quantifying organic compounds. A validated GC-FID method has been developed for the determination of short and medium-chain fatty acids, including hexanoic acid, in wine samples. nih.gov This method involves liquid-liquid extraction with an organic solvent, followed by direct injection into the GC-FID system. nih.gov

Sample preparation is a critical step to isolate the target analytes and remove interferences. env.go.jp Key techniques include:

Liquid-Liquid Extraction (LLE): This involves using a solvent that is immiscible with the sample matrix (e.g., water) to selectively extract the compound of interest. env.go.jp

Solid-Phase Extraction (SPE): This technique is used to concentrate and purify analytes from a liquid sample by passing it through a solid adsorbent material that retains the analyte. eurofins.com

Purge and Trap/Headspace Analysis: These methods are employed for volatile compounds like hexanoic acid, where an inert gas is used to purge the analytes from the sample, which are then trapped on an adsorbent before analysis. env.go.jp

The table below summarizes key performance data for an analytical method used for a hexanoic acid derivative.

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | Soil, Cotton | <0.005 mg kg⁻¹ | rsc.orgresearchgate.net |

| Limit of Quantification (LOQ) | Soil, Cotton | ≤0.015 mg kg⁻¹ | rsc.orgresearchgate.net |

| Average Recoveries | Soil, Cotton | 76.3% - 100.0% | rsc.orgresearchgate.net |

| Relative Standard Deviations (RSD) | Soil, Cotton | 4.7% - 11.8% | rsc.orgresearchgate.net |

Laboratory and Field Studies on Biodegradation Pathways of Hexanoic Acid

Biodegradation is a primary mechanism for the transformation of hexanoic acid in the environment, driven by the metabolic activity of microorganisms. mdpi.com

Laboratory Studies:

Controlled laboratory experiments are essential for isolating specific microbial strains or consortia and elucidating the biochemical pathways of degradation.

Microbial Consortia: Studies have demonstrated the effectiveness of microbial consortia in degrading hexanoic acid. For example, the patented microbial consortium BioTiger™ has been shown to cometabolically biodegrade hexanoic acid in the presence of oil sands tailings. researchgate.netosti.gov This consortium was able to completely degrade 10 mM of hexanoic acid within 48 hours under specific laboratory conditions. osti.gov

Specific Bacterial Strains: Research has identified several bacterial genera capable of degrading short-chain fatty acids. Pseudomonas and Rhodococcus species are known to be involved in the degradation of various organic pollutants. frontiersin.org An anaerobic bacterial strain, Acetoanaerobium sp. WJDL-Y2, isolated from pulp and paper mill sludge, was found to produce hexanoic acid as an intermediate during the degradation of kraft lignin. nih.gov

Degradation Pathways: The primary biodegradation pathway for straight-chain fatty acids like hexanoic acid is β-oxidation. frontiersin.org This metabolic process involves the sequential removal of two-carbon units from the fatty acid chain. Studies on the degradation of n-hexane, a related hydrocarbon, have shown its transformation into intermediates including hexanoic acid, which is then further metabolized. nih.gov

Influence of Environmental Factors: Laboratory studies allow for the investigation of how factors like temperature, pH, and the presence of co-contaminants affect degradation rates. osti.gov For instance, the degradation of a mixture of model naphthenic acids, including hexanoic acid, was shown to be more proficient by mixed species cultures from oil sands process water compared to single isolates. frontiersin.org

The following table presents findings from a laboratory study on hexanoic acid biodegradation.

| Organism/Consortium | Substrate(s) | Key Finding | Reference |

|---|---|---|---|

| BioTiger™ Consortium | Hexanoic acid, Phenanthrene | Cometabolically biodegrades hexanoic acid in the presence of tailings. | researchgate.net |

| Acetoanaerobium sp. WJDL-Y2 | Kraft Lignin | Produces hexanoic acid as a degradation product. | nih.gov |

| Planktonic Cyanobacteria (G1) | Hexanoic acid, Decanoic acid, Cyclohexane butyric acid | Degradation observed when amended with glucose. | frontiersin.org |

Field Studies:

Field studies provide insights into the biodegradation of hexanoic acid under real-world environmental conditions.

In a study conducted at the University of Florida, hexanoic acid was evaluated for the management of bacterial spot on tomatoes. mdpi.com While focused on its antimicrobial properties, the study involved field trials in calcareous soils, providing a context for its application and presence in an agricultural environment. mdpi.com The soil characteristics, including a pH of 7.8, influence the form and bioavailability of the acid. mdpi.com

Research on the environmental fate of 2-ethylhexanoic acid, a related compound, indicates that it biodegrades quickly in the environment. canada.ca Extrapolations from laboratory data suggest that the ultimate degradation half-life in soil and sediment is expected to be less than 182 days and 365 days, respectively, indicating it is not persistent. canada.ca

Research on Abiotic Transformation Mechanisms of Hexanoic Acid in Various Environmental Compartments

In addition to biodegradation, abiotic (non-biological) processes can contribute to the transformation of hexanoic acid in the environment. These mechanisms involve chemical and physical processes that can occur in water, soil, and air. rsc.orgrsc.orgencyclopedia.pub

Hydrolysis: As a carboxylic acid ester, the DMTBS derivative of hexanoic acid would be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. mdpi.comnist.gov This process would release hexanoic acid and the silyl (B83357) alcohol. For hexanoic acid itself, hydrolysis is not a primary degradation pathway as it is already a carboxylic acid. However, for its esters, which may be used in various applications, hydrolysis is a key initial transformation step. europa.eu

Oxidation: Chemical oxidation can occur in the environment through reactions with naturally occurring oxidants like hydroxyl radicals. nccoast.org In waterlogged soils, the accumulation of organic acids like hexanoic acid is a result of anaerobic microbial activity due to the lack of oxygen. researchgate.net Conversely, in aerobic environments, oxidation processes can contribute to its degradation.

The interplay between biotic and abiotic processes is complex. Abiotic transformations can alter the structure of a compound, potentially making it more or less available for microbial degradation. mdpi.comencyclopedia.pub For instance, abiotic processes can reduce the molecular weight or increase the surface area of larger molecules, thereby facilitating subsequent biotic attack. mdpi.com

Non Clinical and Industrial Research Applications of Hexanoic Acid Derivatives

Research into Hexanoic Acid Moieties in Advanced Materials Science

While hexanoic acid itself can be used to modify surfaces, the applications of its tert-butyldimethylsilyl ester in materials science are primarily linked to the versatile chemistry of the silyl (B83357) group. The TBDMS group is well-known in organic synthesis as a protecting group for hydroxyl functionalities, and this role extends into the synthesis of complex polymers and the functionalization of surfaces.

Development of Functional Polymers and Coatings

In the synthesis of functional polymers, monomers containing hydroxyl groups are often protected to prevent unwanted side reactions during polymerization. The TBDMS group is a robust choice for this purpose due to its stability under a range of conditions. For instance, a monomer containing a hydroxyl group can be reacted with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS ether. This protected monomer can then be incorporated into a polymer backbone via various polymerization techniques. Subsequent removal of the TBDMS group, typically with a fluoride source such as tetra-n-butylammonium fluoride (TBAF), regenerates the hydroxyl group on the polymer side chain. This hydroxyl group can then impart functionality to the polymer, such as hydrophilicity, or serve as a point for further chemical modification.

Although direct polymerization of tert-butyldimethylsilyl hexanoate (B1226103) is not a common strategy for creating functional polymers, its structure serves as a model for understanding the behavior of silyl ester groups in more complex systems. The hexanoate moiety provides a simple, aliphatic chain, while the TBDMS group provides the reactive handle for synthesis and deprotection strategies.

| Polymerization Step | Description | Reagents/Conditions |

| Protection | A hydroxyl-containing monomer is reacted to protect the -OH group. | TBDMS-Cl, Imidazole (B134444), DMF |

| Polymerization | The protected monomer is polymerized with other monomers. | Various (e.g., RAFT, ATRP) |

| Deprotection | The TBDMS protecting group is removed to reveal the functional -OH group. | TBAF in THF |

| Functionalization | The newly exposed hydroxyl group can be used for further reactions. | Varies by desired function |

Molecular Functionalization of Surfaces for Novel Chemical Functionality

The functionalization of surfaces with organic molecules is a critical technology for creating materials with tailored properties such as wettability, biocompatibility, and chemical reactivity. Silanes and silyl esters are key reagents in this field. Silanes can react with hydroxyl groups present on the surface of materials like silica (B1680970), glass, and metal oxides to form stable covalent bonds.

The tert-butyldimethylsilyl group, as part of a molecule like tert-butyldimethylsilyl hexanoate, can participate in surface modification, although less directly than chlorosilanes or alkoxysilanes. The primary utility of the TBDMS group in this context is again related to its role as a protecting group. For example, a molecule designed for surface attachment might have a hydroxyl group at one end and another functional group at the other. The hydroxyl group could be protected as a TBDMS ether while the other end of the molecule is attached to the surface. Subsequent deprotection would then expose the hydroxyl group, creating a functionalized surface.

This strategy allows for the creation of surfaces with specific chemical functionalities. While direct attachment of tert-butyldimethylsilyl hexanoate to a surface is not a primary application, the principles of silyl chemistry are central to the molecular engineering of advanced surfaces.

Academic Investigations in Agricultural Chemistry and Pest Management

Research into the agricultural applications of hexanoic acid and its derivatives often focuses on their roles as plant growth regulators, antimicrobial agents, or semiochemicals (chemicals that convey a signal to another organism).

Research into Hexanoic Acid as a Biochemical Pesticide or Insect Attractant

Hexanoic acid itself is a naturally occurring compound in many plants and is known to have effects on insects and pathogens. However, there is limited specific research available in peer-reviewed literature on tert-butyldimethylsilyl hexanoate as an active agent in pest management. The volatility and chemical nature of the parent compound, hexanoic acid, are key to its role as a semiochemical. The addition of the bulky, non-polar TBDMS group would significantly alter these properties, likely reducing its volatility and changing its interaction with insect olfactory receptors.

General research has shown that various esters derived from natural products, including those with carboxylic acid scaffolds, can exhibit insecticidal or acaricidal activity. These activities are highly structure-dependent. Without specific studies on the DMTBS derivative of hexanoic acid, its potential as a pesticide or insect attractant remains speculative.

Studies on the Mechanisms of Bioactivity in Plant Protection

The mechanism of action for hexanoic acid in plant protection is thought to involve the induction of plant defense responses, a process known as priming. It can trigger stomatal closure, which helps plants conserve water and prevent the entry of pathogens. It has also been shown to have direct antimicrobial effects on certain fungi and bacteria.

The bioactivity of tert-butyldimethylsilyl hexanoate in this context has not been extensively studied. The silyl ester bond is susceptible to hydrolysis, which would release hexanoic acid and a silanol. It is plausible that it could act as a slow-release formulation of hexanoic acid, but this has not been demonstrated in agricultural research. The stability and transport of such a molecule within plant tissues would be critical factors in its potential efficacy.

Food Science Research on Flavor Precursors and Production (focused on analytical detection)

Hexanoic acid is a significant compound in food science, known for its contribution to the flavor profiles of many foods, particularly cheese and other dairy products, where it can impart a sharp, "cheesy" or "goaty" flavor. nih.gov Accurate detection and quantification of hexanoic acid are therefore important for quality control and flavor research.

Due to its polarity and relatively low volatility, the direct analysis of hexanoic acid by gas chromatography (GC) can be challenging. To overcome this, chemical derivatization is a common strategy to convert the carboxylic acid into a more volatile and less polar ester. Silylation, the process of replacing an active hydrogen with a silyl group, is a widely used derivatization technique in GC analysis.

The reaction of hexanoic acid with a silylating reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) produces tert-butyldimethylsilyl hexanoate. This derivative is significantly more volatile and thermally stable than the parent acid, making it ideal for GC-MS (Gas Chromatography-Mass Spectrometry) analysis. sigmaaldrich.com The TBDMS derivatives are also known to be more stable against hydrolysis compared to smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

In a typical analytical workflow, a food sample would be extracted, and the extract containing free fatty acids would be subjected to a derivatization reaction. The resulting mixture, now containing tert-butyldimethylsilyl hexanoate, is injected into the GC-MS. The compound is separated from other components on the GC column and then detected by the mass spectrometer. The mass spectrum of TBDMS derivatives has characteristic fragmentation patterns, allowing for confident identification and quantification.

| Analytical Step | Purpose | Method/Reagent |

| Extraction | Isolate fatty acids from the food matrix. | Liquid-liquid or solid-phase extraction. |

| Derivatization | Increase volatility and thermal stability for GC analysis. | Silylation with MTBSTFA to form TBDMS ester. |

| Separation | Separate the derivatized compound from other components. | Gas Chromatography (GC). |

| Detection & Quantification | Identify and measure the amount of the compound. | Mass Spectrometry (MS). |

This derivatization approach is not limited to hexanoic acid and is a powerful tool for the analysis of a wide range of polar compounds in complex food matrices.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.